molecular formula C6H10N4O B1295743 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 5248-39-5

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1295743
M. Wt: 154.17 g/mol
InChI Key: MNDSUSQBIDHEJU-UHFFFAOYSA-N
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Patent
US05095113

Procedure details

reacting the 2,4-dichloro-6-methyl-1,3,5-triazine with sodium methoxide and monomethylamine to form 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][O-:11].[Na+].[CH3:13][NH2:14]>>[CH3:9][C:4]1[N:5]=[C:6]([NH:14][CH3:13])[N:7]=[C:2]([O:11][CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)C
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=N1)NC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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